N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide
Description
N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives
Properties
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-17(15-6-2-3-7-16(15)24-11-8-19-22-24)21-18-20-14(13-26-18)12-23-9-4-1-5-10-23/h2-3,6-8,11,13H,1,4-5,9-10,12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUDVNMUFVCRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable halogenated intermediate.
Formation of the Triazole Ring:
Coupling to Form the Final Compound: The final step involves coupling the synthesized thiazole, piperidine, and triazole intermediates with a benzamide derivative under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the thiazole and triazole rings.
Thiazole-based Compounds: Compounds containing the thiazole ring, which exhibit similar biological activities.
Triazole-based Compounds: Compounds with the triazole ring, known for their antimicrobial and antifungal properties.
Uniqueness
N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]-2-(triazol-1-yl)benzamide is unique due to the combination of its three distinct rings (piperidine, thiazole, and triazole), which confer specific chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
